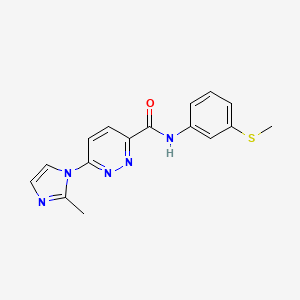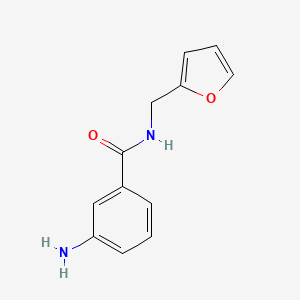![molecular formula C26H25N3O2 B2916781 N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 903308-99-6](/img/structure/B2916781.png)
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-METHYL-4-OXO-4 H-QUINAZOLIN-3-YL)-BENZOIC ACID” is similar to the one you’re asking about . Another similar compound is “Methyl 2-(2-methyl-4-oxo-3(4H) -quinazolinyl)benzoate” with a molecular formula of C17H14N2O3 .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like fast atom bombardment (FAB positive) mass spectra .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques .
科学的研究の応用
Therapeutic Applications of Tetrahydroisoquinolines
Tetrahydroisoquinolines, a class of compounds structurally related to N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide, have been extensively studied for their therapeutic potential. Initially known for their neurotoxic effects, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown protective effects against Parkinsonism in mammals. The broad therapeutic applications of this class include anticancer, antimalarial, and neuroprotective effects, with the US FDA approval of trabectedin for soft tissue sarcomas highlighting the anticancer potential of such compounds (Singh & Shah, 2017).
Oxidative Stress and Neurodegeneration
Compounds acting on mitochondria, such as MPP+ analogs, which include certain quinazoline derivatives, have been implicated in the induction of neurodegenerative changes similar to those seen in Parkinson's disease. These compounds are studied for their effects on neurodegeneration through mechanisms involving mitochondrial dysfunction and oxidative stress (Kotake & Ohta, 2003).
Antimalarial Agents
Research into 8-aminoquinoline antimalarial agents provides insights into the metabolism and therapeutic potential of related compounds. These studies are crucial for understanding the mechanisms through which such compounds exert their effects, including the formation of metabolites with hemolytic potential in certain individuals (Strother et al., 1981).
Novel Drug Development
The exploration of novel drugs for tuberculosis treatment underscores the importance of structural diversity in drug discovery. Compounds like clofazimine and new oxazolidinones are examples of how structurally innovative molecules can contribute to the development of treatments for multidrug-resistant infections. This research highlights the potential of novel structural motifs in addressing unmet medical needs (Grosset et al., 2012).
特性
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-17-21(29-19(2)27-24-13-7-6-12-22(24)26(29)31)15-16-23(18)28-25(30)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWDQKHCAPBKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)
![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2916703.png)

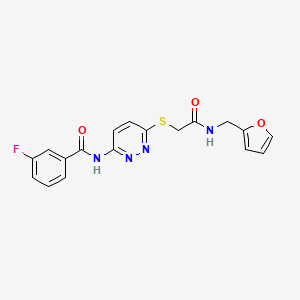
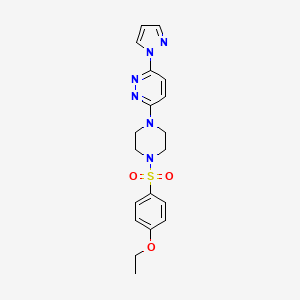
![3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B2916709.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid](/img/structure/B2916713.png)
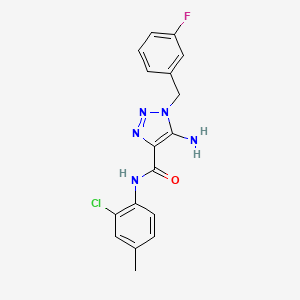
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2916716.png)
